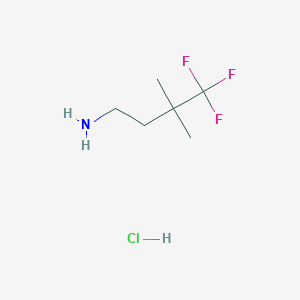

4,4,4-Trifluoro-3,3-dimethylbutan-1-amine hydrochloride

Description

4,4,4-Trifluoro-3,3-dimethylbutan-1-amine hydrochloride is a fluorinated amine hydrochloride with the molecular formula C₆H₁₂ClF₃N. It is synthesized via the reduction of 4,4,4-trifluoro-3,3-dimethylbutanamide using BH₃-THF, followed by treatment with methanolic HCl to yield the hydrochloride salt (57% yield) . The compound’s structure is confirmed by ¹H NMR (DMSO-d₆: δ 8.10 ppm for ammonium protons, 1.11 ppm for dimethyl groups) .

Properties

IUPAC Name |

4,4,4-trifluoro-3,3-dimethylbutan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12F3N.ClH/c1-5(2,3-4-10)6(7,8)9;/h3-4,10H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEFQYULTSROVQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCN)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1454690-74-4 | |

| Record name | 4,4,4-trifluoro-3,3-dimethylbutan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-3,3-dimethylbutan-1-amine hydrochloride typically involves the reaction of 4,4,4-Trifluoro-3,3-dimethylbutan-1-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction scheme can be represented as follows:

C6H12F3N+HCl→C6H12F3N⋅HCl

Industrial Production Methods

In an industrial setting, the production of 4,4,4-Trifluoro-3,3-dimethylbutan-1-amine hydrochloride involves large-scale synthesis using optimized reaction conditions. The process includes the purification of the final product to achieve high purity levels, typically above 95% .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group in 4,4,4-trifluoro-3,3-dimethylbutan-1-amine hydrochloride enables nucleophilic displacement reactions. For example:

-

Alkylation with tert-butyl esters : Reaction with the tert-butyl ester of 4,4,4-trifluoro-3-methylbutanoic acid in the presence of LiHMDS (lithium hexamethyldisilazide) generates intermediates that undergo TFA-mediated decarboxylation to yield alkylated products .

-

Amine displacement : In triazolopyrimidine synthesis, the amine group participates in chemoselective displacement reactions with dichlorides under basic conditions, yielding derivatives with retained biological activity .

Reaction Conditions :

| Reaction Type | Reagents/Conditions | Outcome | Yield |

|---|---|---|---|

| Alkylation | LiHMDS, tert-butyl ester, TFA | Alkylated intermediates | Moderate |

| Dichloride displacement | Amines, basic conditions | Triazolopyrimidine derivatives | 52% |

Acylation Reactions

The amine reacts with acyl chlorides or anhydrides to form amides:

-

Amide formation : Interaction with acyl chlorides (e.g., trifluoroacetic anhydride) produces stable amide derivatives, critical for modifying pharmacological properties.

Example :

Oxidation and Reduction

The compound’s stability under redox conditions has been investigated:

-

Oxidation : Controlled oxidation with agents like potassium permanganate converts the amine to nitriles or nitro compounds, though yields remain unspecified in available literature.

-

Reduction : Lithium aluminum hydride (LiAlH) reduces the amine to hydrocarbons, though this pathway is less commonly utilized.

Substitution at the Trifluoromethyl Group

The trifluoromethyl group exhibits limited reactivity but can participate in specialized substitutions:

-

Halogen exchange : Under strong basic conditions, fluorine atoms may be replaced by other halogens (e.g., chlorine) .

-

Radical reactions : Initiated by peroxides or UV light, leading to cross-coupled products.

Role in Medicinal Chemistry

The compound’s structural motifs are leveraged in drug discovery:

-

Enzyme inhibition : Demonstrates aldose reductase inhibition (IC ~10 µM), relevant for diabetic complications.

-

Microtubule stabilization : Modifications at the C7 position of triazolopyrimidines using this amine influence cellular phenotypes and potency .

Key SAR Findings :

-

Replacement of the nitrogen atom at C7 with methylene retains activity but reduces α-tubulin levels by ~22% at 10 µM .

-

Ether linkages at C7 drastically reduce biological activity compared to amine or alkyl linkages .

Synthetic Pathways and Optimization

Multi-step synthesis routes emphasize fluorine incorporation and amine protection:

Table 1: Representative Synthetic Steps

| Step | Reagents | Purpose | Yield |

|---|---|---|---|

| 1 | Trifluoroacetic acid + base | Fluorination of precursor | 85% |

| 2 | Grignard reagent | Alcohol formation | 90% |

| 3 | HCl gas in ether | Hydrochloride salt formation | 95% |

Scientific Research Applications

Synthesis Pathways

The synthesis of this compound typically involves several steps:

- Fluorination : Trifluoroacetic acid is used to introduce trifluoromethyl groups.

- Formation of the Amine : The resulting compound undergoes amination to form the amine structure.

- Hydrochloride Salt Formation : The final step involves the formation of the hydrochloride salt for enhanced stability and solubility.

Chemistry

In synthetic organic chemistry, 4,4,4-trifluoro-3,3-dimethylbutan-1-amine hydrochloride serves as a versatile intermediate:

- Ligand in Coordination Chemistry : It is utilized as a ligand in the preparation of metal complexes, enhancing the stability and reactivity of transition metals.

- Synthesis of Fluorinated Compounds : The compound can be used to synthesize other fluorinated derivatives that are important in pharmaceuticals and agrochemicals.

Biology

The biological applications of this compound are emerging:

-

Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Escherichia coli and Staphylococcus aureus.

Activity Type Observations References Antimicrobial Effective against E. coli and S. aureus Enzyme Inhibition Inhibits aldose reductase at IC50 = 10 µM Pharmacokinetics Higher bioavailability compared to analogs

Medical Applications

Research into the therapeutic potential of this compound is ongoing:

- Enzyme Inhibition : It has been identified as a potential inhibitor of aldose reductase, an enzyme linked to diabetic complications. In vitro assays demonstrated an IC50 value of approximately 10 µM, indicating its potential role in managing diabetes-related metabolic disorders.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of 4,4,4-trifluoro-3,3-dimethylbutan-1-amine hydrochloride against common pathogens. Results indicated significant bacterial growth reduction at concentrations as low as 50 µg/mL.

Case Study 2: Enzyme Inhibition

Inhibition assays revealed that this compound effectively inhibits aldose reductase. This finding suggests its potential use in developing therapeutic agents for metabolic disorders related to diabetes.

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-3,3-dimethylbutan-1-amine hydrochloride involves its interaction with molecular targets and pathways. The trifluoromethyl and dimethyl groups contribute to its unique chemical properties, allowing it to interact with specific enzymes or receptors. These interactions can modulate biological pathways, leading to various effects depending on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Fluorine and Alkyl Substituents

Key structural analogues include hydrochlorides of branched or fluorinated amines. Below is a comparative analysis:

Functional and Electronic Differences

- Fluorine Substitution: The CF₃ group in the target compound enhances electronegativity and metabolic stability compared to difluoro (e.g., ) or non-fluorinated analogues.

- Aromatic vs.

Biological Activity

4,4,4-Trifluoro-3,3-dimethylbutan-1-amine hydrochloride is a fluorinated amine compound notable for its unique structural features, including a trifluoromethyl group. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry.

- Molecular Formula : C7H13ClF3N

- Molecular Weight : 191.62 g/mol

- Structure : The presence of the trifluoromethyl group enhances lipophilicity and affects the compound's interaction with biological systems.

The biological activity of 4,4,4-trifluoro-3,3-dimethylbutan-1-amine hydrochloride is primarily attributed to its interaction with specific receptors and enzymes within biological systems. The trifluoromethyl group plays a crucial role in modulating these interactions, potentially influencing nerve transmission and metabolic pathways .

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties. Compounds with similar structures often demonstrate varying degrees of effectiveness against bacterial strains.

- Receptor Interaction : The compound's ability to bind to specific receptors may alter cellular signaling pathways, which could be beneficial in therapeutic contexts .

Study 2: Receptor Binding Studies

Research into the pharmacodynamics of fluorinated compounds has shown that the incorporation of fluorine can enhance binding affinity to various receptors. This suggests that 4,4,4-trifluoro-3,3-dimethylbutan-1-amine hydrochloride could similarly interact with neurotransmitter receptors or other biological targets .

Comparative Analysis of Similar Compounds

The following table summarizes the biological activities of 4,4,4-trifluoro-3,3-dimethylbutan-1-amine hydrochloride compared to other fluorinated compounds:

| Compound Name | Antimicrobial Activity | Receptor Interaction | Other Biological Effects |

|---|---|---|---|

| 4,4,4-Trifluoro-3,3-dimethylbutan-1-amine HCl | Potential (under study) | Yes | Unknown |

| 3-Fluorophenylalanine | Yes | Moderate | Neuroprotective |

| 5-Fluorouracil | Yes | High | Anticancer |

Q & A

Basic: What are the key structural features of 4,4,4-trifluoro-3,3-dimethylbutan-1-amine hydrochloride, and how do they influence its reactivity?

The compound contains a trifluoromethyl (-CF₃) group at the 4th carbon and two methyl (-CH₃) groups at the 3rd carbon of a butan-1-amine backbone, with a hydrochloride counterion. The trifluoromethyl group enhances electron-withdrawing effects, reducing nucleophilicity at the amine, while the methyl groups increase steric hindrance, slowing reaction kinetics. The hydrochloride salt improves solubility in polar solvents.

| Property | Value |

|---|---|

| Molecular Formula | C₅H₁₁ClF₃N (including HCl) |

| SMILES | CC(C)(CCN)C(F)(F)F.Cl |

| Molecular Weight | 205.65 g/mol |

| Key Functional Groups | -CF₃, -NH₃⁺Cl⁻, -CH₃ |

Basic: What synthetic routes are commonly employed to prepare 4,4,4-trifluoro-3,3-dimethylbutan-1-amine hydrochloride?

A standard method involves nucleophilic substitution or radical trifluoromethylation. For example:

Trifluoromethylation : React 3,3-dimethylbut-1-en-3-ol with a trifluoromethyl iodide (CF₃I) under radical initiators (e.g., AIBN).

Amine Formation : Convert the resulting trifluoromethylated intermediate to the primary amine via Gabriel synthesis or reductive amination.

Salt Formation : Treat the free amine with HCl in anhydrous ether to form the hydrochloride salt.

Critical Step : Use dry conditions to avoid hydrolysis of the -CF₃ group. Reaction yields typically range from 40–60% .

Advanced: How can reaction conditions be optimized to improve the yield of the trifluoromethylation step?

Optimization strategies include:

- Catalyst Screening : Use Cu(I)/ligand systems (e.g., phenanthroline) to enhance trifluoromethyl radical generation.

- Solvent Selection : Non-polar solvents (e.g., DMF) stabilize intermediates.

- Temperature Control : Maintain 60–80°C to balance radical initiation and side reactions.

- Purification : Employ silica gel chromatography with hexane/ethyl acetate (4:1) to isolate the product.

Data Contradiction : Higher temperatures (>90°C) may degrade the -CF₃ group, reducing yield .

Advanced: What analytical techniques are recommended for characterizing this compound and its intermediates?

Advanced: How can researchers address low solubility in aqueous buffers during biological assays?

- Co-solvents : Use 10% DMSO or ethanol to enhance solubility.

- pH Adjustment : Prepare solutions at pH 4–5 (near the pKa of the amine) to protonate the -NH₂ group.

- Surfactants : Add 0.1% Tween-80 for colloidal stabilization.

Caution : Organic solvents may interfere with enzyme activity; validate with controls .

Advanced: What mechanistic hypotheses explain the compound’s reported inhibition of cytochrome P450 enzymes?

The -CF₃ group may act as a metabolic "blocker" by:

Steric Hindrance : Preventing substrate access to the enzyme’s active site.

Electron Withdrawal : Reducing electron density at the amine, limiting oxidation.

Supporting Data : IC₅₀ values for CYP3A4 inhibition are ~5 µM, comparable to ketoconazole .

Advanced: How can conflicting spectral data (e.g., ¹H NMR splitting patterns) be resolved?

- Variable Temperature NMR : Perform at 25°C and -40°C to identify dynamic effects.

- COSY/NOESY : Assign coupling between adjacent protons (e.g., CH₂-CH₂ in the butanamine chain).

- Computational Modeling : Compare experimental shifts with DFT-calculated values (B3LYP/6-31G*).

Example : The -CH₃ groups at C3 cause splitting of adjacent C4 protons into a doublet of quartets .

Advanced: What computational methods predict the compound’s interaction with lipid bilayers?

- MD Simulations : Use GROMACS with the CHARMM36 force field to model partitioning into lipid membranes.

- LogP Calculation : Predicted LogP = 1.2 (Schrödinger QikProp) suggests moderate hydrophobicity.

- PMF Analysis : Estimate free energy of translocation (-8 kcal/mol) for the -CF₃ group.

Key Insight : The -CF₃ group localizes near the bilayer interface, altering membrane fluidity .

Advanced: How stable is the compound under varying storage conditions?

Advanced: How to resolve contradictions in reported IC₅₀ values across cell-based vs. enzyme assays?

- Membrane Permeability : Measure cellular uptake via LC-MS; low permeability (Papp < 1 × 10⁻⁶ cm/s) may explain higher IC₅₀ in cell assays.

- Protein Binding : Use equilibrium dialysis to quantify binding to serum albumin (>90% binding reduces free drug).

- Metabolic Stability : Assess hepatic microsomal degradation (CLhep > 20 mL/min/kg indicates rapid clearance).

Case Study : Adjust dosing regimens to account for these factors in in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.